Chemical structure and properties of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea
Chemical structure and properties of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea
An In-Depth Technical Guide to {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea: Structure, Properties, and Therapeutic Potential
Authored by: Gemini, Senior Application Scientist
Foreword: The fused heterocyclic scaffold of pyridopyrimidine is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] Derivatives of this core are integral to the development of therapeutics ranging from anticancer agents to kinase inhibitors.[3][4][5] This guide provides a comprehensive technical overview of a specific derivative, {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea, a molecule poised at the intersection of established pharmacophores. By synthesizing data from its core structure and related analogues, we will explore its chemical identity, plausible synthetic routes, and potential as a modulator of key cellular pathways.
Molecular Architecture and Physicochemical Profile
The fundamental structure of the target compound is the saturated 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine ring system. This bicyclic amine is functionalized at the 2-position with a urea group (-NH(C=O)NH₂).
IUPAC Name: N-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea Molecular Formula: C₈H₁₁N₅O
The urea moiety, a simple diamide of carbonic acid, is a versatile functional group known for its ability to form extensive hydrogen bond networks, a critical feature for molecular recognition and binding to protein targets.[6] The tetrahydropyridopyrimidine core provides a rigid, three-dimensional scaffold that orients the urea substituent for specific interactions.
Computed Physicochemical Properties
| Property | Value (Core Scaffold) | Predicted Value (Full Compound) | Source |
| Molecular Weight | 135.17 g/mol | 193.21 g/mol | PubChem[7] / Calculated |
| XLogP3 | -0.4 | ~ -1.0 | PubChem[7] / Estimated |
| Hydrogen Bond Donors | 1 | 3 | PubChem[7] / Calculated |
| Hydrogen Bond Acceptors | 3 | 4 | PubChem[7] / Calculated |
| Rotatable Bond Count | 0 | 1 | PubChem[7] / Calculated |
| Topological Polar Surface Area | 37.8 Ų | ~ 93.8 Ų | PubChem[7] / Estimated |
The addition of the urea group significantly increases the molecule's polarity (lower predicted XLogP3) and its capacity for hydrogen bonding, which is expected to influence its solubility and pharmacokinetic profile.
Strategic Synthesis Pathway
The synthesis of pyridopyrimidine derivatives can be approached through various strategies, often involving multi-component reactions or the annulation of a pyridine ring onto a pre-existing pyrimidine core.[1][8][9] A logical and efficient pathway to {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea would proceed through a 2-amino intermediate.
The causality behind this choice is twofold: 2-aminopyrimidines are common and versatile precursors in heterocyclic chemistry, and the subsequent conversion of an amino group to a urea is a well-established, high-yielding transformation.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-stage process starting from a suitable piperidone precursor.
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Synthesis of the 2-Amino Intermediate
This protocol describes the formation of the core heterocyclic system, a critical step adapted from established methods for constructing pyridopyrimidines.
Materials:
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N-benzyl-4-piperidone
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Guanidine hydrochloride
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Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
DCM (Dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add N-benzyl-4-piperidone (1.0 eq).
-
Addition of Guanidine: Add guanidine hydrochloride (1.1 eq) to the mixture. The use of a strong base like NaOEt is crucial to deprotonate the guanidinium salt, liberating the free guanidine base required for the nucleophilic attack and subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 12-18 hours. Progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Partition the residue between DCM and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product, 2-amino-8-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, can be purified by column chromatography on silica gel.
Potential Biological Activity and Therapeutic Relevance
The pyridopyrimidine scaffold is a well-established pharmacophore in oncology, frequently targeting protein kinases.[4][10] Many approved drugs and clinical candidates, such as Palbociclib (a CDK4/6 inhibitor), feature this core structure.[4] The urea moiety is also prevalent in kinase inhibitors, where it often acts as a key hydrogen-bonding motif in the hinge-binding region of the ATP pocket.
Given this precedent, {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea is a strong candidate for a kinase inhibitor . Its potential targets could include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), or other kinases implicated in cell proliferation and survival.[10][11]
Hypothetical Mechanism of Action: PI3K/mTOR Pathway Inhibition
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Dual inhibitors targeting both PI3K and mTOR are of significant therapeutic interest.[11] The structure of our target compound is consistent with scaffolds known to inhibit these kinases.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
This self-validating system of dual inhibition could lead to a more potent and durable anti-proliferative response compared to targeting a single node in the pathway.
Analytical Characterization Protocol
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods would be employed.
Predicted Spectroscopic Data
The following data are predictions based on the analysis of structurally similar pyridopyrimidines and urea-containing compounds.[3][12][13]
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.5-9.0 ppm (s, 1H): NH proton of the urea linked to the pyrimidine ring.
-
δ 7.9-8.2 ppm (s, 1H): C4-H proton on the pyrimidine ring.
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δ 6.0-6.5 ppm (s, 2H): -NH₂ protons of the terminal urea group.
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δ 3.5-4.0 ppm (m, 2H): Protons at C5 of the piperidine ring.
-
δ 2.5-3.0 ppm (m, 4H): Protons at C7 and the piperidine NH.
-
δ 1.8-2.2 ppm (m, 2H): Protons at C6 of the piperidine ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~155 ppm: Carbonyl carbon (C=O) of the urea.
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δ ~160 ppm: C2 carbon of the pyrimidine ring.
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δ ~158 ppm: C4 carbon of the pyrimidine ring.
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δ ~115 ppm: C4a carbon (bridgehead).
-
δ ~40-50 ppm: Carbons of the saturated piperidine ring (C5, C7).
-
δ ~25-30 ppm: C6 carbon of the piperidine ring.
-
-
FT-IR (ATR):
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3300-3450 cm⁻¹: N-H stretching (urea and piperidine NH).
-
~1650 cm⁻¹: C=O stretching (Amide I band of urea).
-
1580-1620 cm⁻¹: C=N and C=C stretching (pyrimidine ring), N-H bending (Amide II).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 194.10.
-
Protocol: High-Performance Liquid Chromatography (HPLC)
Purpose: To assess the purity of the final compound.
System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Acceptance Criteria: The purity of the final compound should be ≥95% as determined by the peak area percentage.
Conclusion and Future Directions
{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea represents a molecule of significant interest for drug discovery, particularly in oncology. Its structure combines the proven pyridopyrimidine scaffold with the potent hydrogen-bonding capabilities of a urea functional group. The synthetic route proposed herein is robust and relies on established chemical transformations. Based on extensive data from related compounds, this molecule is predicted to function as a kinase inhibitor, potentially targeting critical cell signaling pathways like PI3K/mTOR. Future work should focus on the successful synthesis and purification of the compound, followed by in vitro screening against a panel of cancer-relevant kinases to validate its therapeutic potential and elucidate its precise mechanism of action.
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